molecular formula C25H20N2O5S B4105171 2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide

2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4105171
M. Wt: 460.5 g/mol
InChI Key: XHFPACYEFADVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide is a synthetic compound that has potential applications in scientific research. This compound is also known as CTK7A, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide involves the binding of the compound to the active site of the target enzyme. This binding prevents the substrate from entering the active site, thereby inhibiting the enzymatic activity. The inhibition of cathepsin B and cathepsin L by CTK7A has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide are dependent on the target enzyme and the specific physiological process involved. Inhibition of cathepsin B and cathepsin L has been shown to induce apoptosis in cancer cells, while inhibition of cathepsin K has been shown to increase bone density in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific physiological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.

Future Directions

For research on 2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide include the development of more potent and selective inhibitors of target enzymes. This may involve the use of structure-based drug design to optimize the binding affinity and specificity of the compound. Additionally, further studies are needed to determine the therapeutic potential of this compound in various diseases.

Scientific Research Applications

2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide has potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes such as cathepsin B and cathepsin L. These enzymes are involved in various physiological processes such as protein degradation, antigen presentation, and apoptosis. Inhibition of these enzymes may have therapeutic implications for various diseases such as cancer, osteoporosis, and autoimmune disorders.

properties

IUPAC Name

2,6-dimethoxy-N-[[4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c1-30-20-8-5-9-21(31-2)22(20)23(28)27-25(33)26-17-12-10-15(11-13-17)18-14-16-6-3-4-7-19(16)32-24(18)29/h3-14H,1-2H3,(H2,26,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFPACYEFADVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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